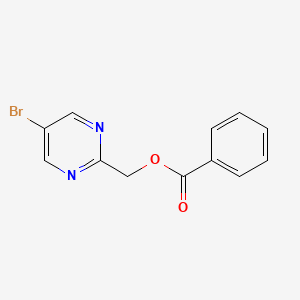

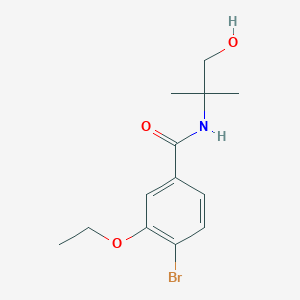

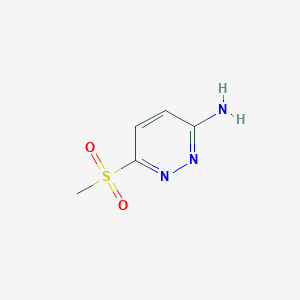

![molecular formula C9H8BrN3O2 B1456585 Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1436686-17-7](/img/structure/B1456585.png)

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 .

Synthesis Analysis

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The InChI code for Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate include Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions . These reactions are used to introduce various groups at the C2 and C6 positions of the pyrimidine ring .Physical And Chemical Properties Analysis

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, are an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have been recognized for their anticancer potential . The pyrazolo[1,5-a]pyrimidine core is considered an antitumor scaffold, which could lead to new rational and efficient designs of drugs .

Enzymatic Inhibitory Activity

These compounds also exhibit enzymatic inhibitory activity . This means they can inhibit the activity of certain enzymes, which can be beneficial in the treatment of various diseases where these enzymes play a crucial role .

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This makes them potentially useful in the development of new materials with unique properties .

Synthesis and Functionalization

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . This synthetic versatility permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .

Regioselectivity in Synthesis

Computational studies have been conducted to provide explanations for the origin of regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines . Understanding this can help in the design of more efficient synthesis routes .

Anticancer Activity

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been studied for their anticancer activity . Some derivatives have shown excellent anticancer activity against human cancer cell lines and led to cell death by apoptosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

The promising results from the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Computational studies were conducted to provide explanations for the origin of regioselectivity, which could guide future synthetic efforts .

Mécanisme D'action

Mode of Action

It is known that the compound is involved in site-selective cross-coupling reactions .

Biochemical Pathways

The compound is known to be involved in the synthesis of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives .

Result of Action

The compound is known to be used in the preparation of antitumor pyrazolopyrimidine compounds .

Propriétés

IUPAC Name |

ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGUBYKOBKOKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=CN2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

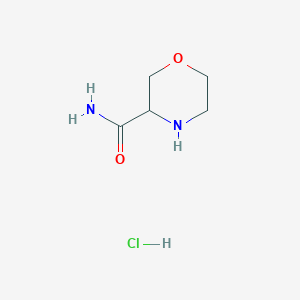

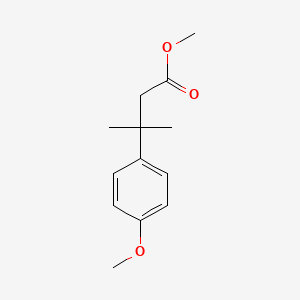

![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)

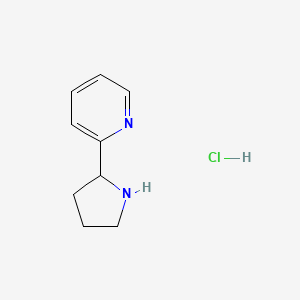

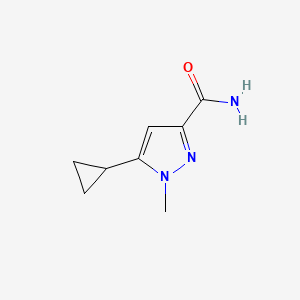

![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)

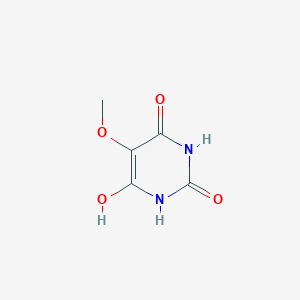

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)